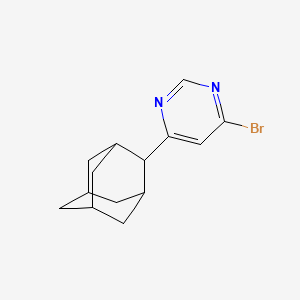
4-(Adamantan-2-yl)-6-bromopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1r,3r,5r,7r)-adamantan-2-yl)-6-bromopyrimidine is a chemical compound that features a bromopyrimidine moiety attached to an adamantane structure. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while bromopyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This combination of structures imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-((1r,3r,5r,7r)-adamantan-2-yl)-6-bromopyrimidine typically involves multiple steps. One common synthetic route begins with the preparation of the adamantane derivative, followed by the introduction of the bromopyrimidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs.
Analyse Des Réactions Chimiques
4-((1r,3r,5r,7r)-adamantan-2-yl)-6-bromopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the adamantane or pyrimidine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-((1r,3r,5r,7r)-adamantan-2-yl)-6-bromopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-((1r,3r,5r,7r)-adamantan-2-yl)-6-bromopyrimidine involves its interaction with specific molecular targets. The adamantane structure provides stability and rigidity, allowing the compound to fit into specific binding sites on target molecules. The bromopyrimidine moiety can interact with nucleophilic sites, leading to the formation of covalent bonds or other types of interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
4-((1r,3r,5r,7r)-adamantan-2-yl)-6-bromopyrimidine can be compared with other similar compounds, such as:
Adamantanone: Another adamantane derivative with different functional groups.
(1r,3r,5r,7r)-2-Phenyladamantane: A compound with a phenyl group instead of a bromopyrimidine moiety.
[(1R,3R,5R,7R)-3-methyl-5-phenyladamantan-1-yl]methanol: A similar compound with a hydroxyl group.
The uniqueness of 4-((1r,3r,5r,7r)-adamantan-2-yl)-6-bromopyrimidine lies in its combination of the adamantane and bromopyrimidine structures, which imparts distinct chemical and physical properties not found in the other compounds.
Propriétés
Formule moléculaire |
C14H17BrN2 |
|---|---|
Poids moléculaire |
293.20 g/mol |
Nom IUPAC |
4-(2-adamantyl)-6-bromopyrimidine |
InChI |
InChI=1S/C14H17BrN2/c15-13-6-12(16-7-17-13)14-10-2-8-1-9(4-10)5-11(14)3-8/h6-11,14H,1-5H2 |
Clé InChI |
OVZWQPUDORCKGT-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3C4=CC(=NC=N4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


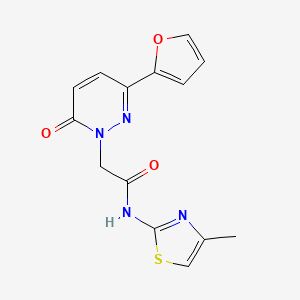
![pentyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14882272.png)
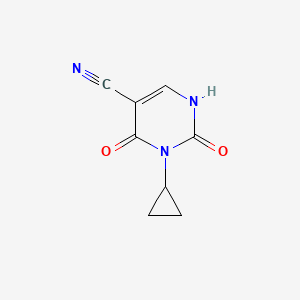

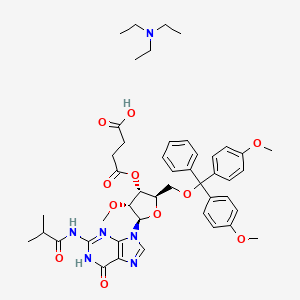
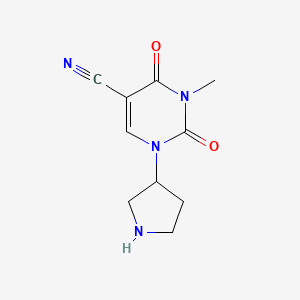
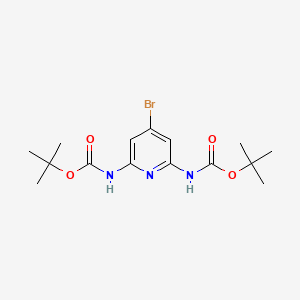
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14882316.png)
![4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B14882321.png)
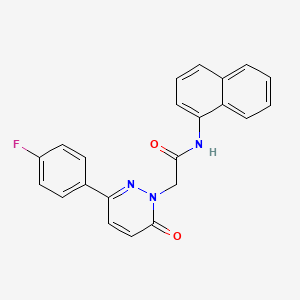


![6-amino-7-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14882341.png)
![6-Bromo-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14882346.png)
